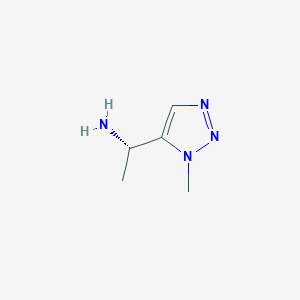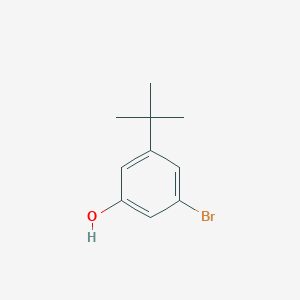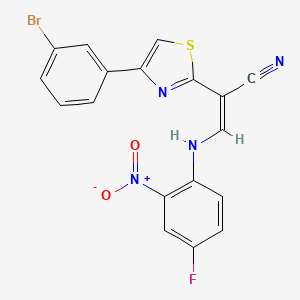![molecular formula C17H20N8O B2991231 2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-38-4](/img/structure/B2991231.png)
2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The exact structure would need to be confirmed by spectroscopic methods such as NMR .Aplicaciones Científicas De Investigación
Drug Design and Synthesis
This compound’s structure, which includes a pyrimidinyl piperidine moiety and a triazolyl dihydropyridazinone, indicates its potential use in the design and synthesis of new pharmaceutical agents. The presence of multiple heterocyclic rings such as imidazole and pyridine analogs is often associated with a broad range of biological activities . These structures are commonly found in compounds with antibacterial, antifungal, and antiviral properties.
Biological Activity Screening
The compound can be used as a precursor for synthesizing novel heterocyclic compounds, which can then be screened for various biological activities. For instance, derivatives of imidazole, which is structurally related to the compound , have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antidiabetic effects .
Antimicrobial Agent Development
The structural features of the compound suggest it could be modified to enhance its antimicrobial properties. Imidazole derivatives, for example, have been used to develop new antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Cancer Research
Compounds with imidazole and triazole moieties have been explored for their antitumor activities. This compound could be investigated for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-4-7-19-17(21-13)23-8-5-14(6-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUOSIIXRLSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)



![8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2991160.png)


![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
